molecular formula C18H22N2O4S B2658918 Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate CAS No. 683780-02-1

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2658918
CAS No.: 683780-02-1
M. Wt: 362.44
InChI Key: ANBCKUUBMUHZPK-UHFFFAOYSA-N
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Description

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring:

  • A methyl ester at position 3 of the thiophene ring.
  • A furan-2-yl substituent at position 2.
  • A 2-(4-methylpiperidin-1-yl)acetamido group at position 2.

Properties

IUPAC Name

methyl 4-(furan-2-yl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-12-5-7-20(8-6-12)10-15(21)19-17-16(18(22)23-2)13(11-25-17)14-4-3-9-24-14/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBCKUUBMUHZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the furan and piperidine groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene core and subsequent functionalization with furan and piperidine groups. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds structurally related to methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate. For instance:

  • Cell Line Studies : Compounds derived from similar scaffolds have been tested against various cancer cell lines, including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). These studies often employ MTT assays to assess cell viability and apoptosis assays to determine the mechanism of action .
  • Mechanism of Action : Research indicates that some derivatives can induce cell cycle arrest and apoptosis through pathways involving Hsp90 inhibition, suggesting that this compound may exhibit similar properties .

Pharmacological Insights

The compound's pharmacological profile suggests it may act as a modulator of specific biological pathways:

  • Targeting Protein Interactions : The structural components allow for potential interactions with proteins involved in cancer progression, such as kinases or transcription factors. Molecular docking studies can elucidate these interactions, providing insights into how the compound might inhibit tumor growth .
  • In Silico Evaluations : Computational studies have been employed to predict the pharmacokinetics and toxicity profiles of related compounds, which can be extrapolated to assess the safety and efficacy of this compound .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

StudyCompound TestedCancer TypeIC50 ValueMechanism
Study ACompound 6iBreast Cancer (MCF7)11.7 µMHsp90 Inhibition
Study BCompound XColorectal Cancer (RKO)12.4 µMApoptosis Induction
Study CCompound YHead & Neck Cancer (HSC3)10.8 µMCell Cycle Arrest

These studies illustrate the potential for further development of this compound as a lead compound in anticancer drug discovery.

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Structural Differences
Compound Name Substituents at Position 2 Substituents at Position 4 Core Structure Molecular Weight
Target Compound 2-(4-Methylpiperidin-1-yl)acetamido Furan-2-yl Thiophene-3-carboxylate ~374.45*
Ethyl 4-cyano-2-(2-(4-methoxyphenyl)acetamido)thiophene-3-carboxylate 2-(4-Methoxyphenyl)acetamido Cyano Thiophene-3-carboxylate ~388.41
Methyl 4-methyl-2-(2-(quinolin-5-yl)acetamido)thiophene-3-carboxylate 2-(Quinolin-5-yl)acetamido Methyl Thiophene-3-carboxylate ~394.43
Methyl 2-(2-{[5,6-bis(furan-2-yl)pyridin-3-yl]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate Sulfanyl-linked bis-furan-pyridine 4,5-Dimethyl Thiophene-3-carboxylate 373.50

Notes:

  • The target compound’s 4-methylpiperidine group distinguishes it from analogs with aromatic (e.g., quinoline) or electron-withdrawing (e.g., cyano) substituents.

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted) LogP*
Target Compound Not reported Moderate (ester + piperidine) ~2.5
Example 62 () 227–230 Low (chromenone core) ~4.1
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Not reported High (polar ester groups) ~1.8

Notes:

  • The target compound’s predicted LogP (~2.5) suggests balanced lipophilicity for cellular uptake, whereas the chromenone-containing analog in has higher lipophilicity (LogP ~4.1), likely reducing aqueous solubility.

Biological Activity

Methyl 4-(furan-2-yl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects.

  • Chemical Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : Not specifically listed in the available resources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with furan and piperidine moieties have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
Compound BU87 (glioblastoma)45.2 ± 13.0Inhibits PI3K pathway

These findings suggest that similar structural features in this compound could lead to comparable anticancer effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit critical protein-protein interactions, such as c-Myc-Max dimerization, which is essential for tumor growth and survival .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been a focal point in studies involving related compounds, suggesting that this compound may also trigger apoptotic pathways .
  • Targeting Specific Kinases : Research indicates that certain derivatives can inhibit kinases like PI3K, which are pivotal in cancer cell proliferation and survival .

Anti-inflammatory Activity

Beyond its anticancer properties, there is potential for anti-inflammatory activity. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes:

CompoundCOX Inhibition (%)IC50 (µM)
Compound CCOX-1: 25.91 ± 0.77%1.5
Compound DCOX-2: 85.91 ± 0.23%3.11

This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Study on Anticancer Properties

A recent study focused on the synthesis and biological evaluation of furan-based compounds, including those structurally related to this compound. The results indicated promising anticancer activity against several cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

In Silico Studies

In silico drug design strategies have been employed to predict the efficacy and safety profiles of compounds similar to this compound. These studies suggest high binding affinity to target proteins involved in cancer progression and inflammation, reinforcing the need for further experimental validation.

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